Fluorescence Quantum Yield vs. [2,3-c] Isomer
Under identical experimental conditions in multiple solvents, [1]benzothieno[3,2-b]quinoline (1) exhibits a consistently lower fluorescence quantum yield (ΦF < 0.05) compared to its regioisomer benzothieno[2,3-c]quinoline (2) (ΦF = 0.04–0.10) [1]. This lower intrinsic fluorescence translates to reduced background signal in DNA-binding assays, where compound 1's emission upon intercalation remains distinguishable above its negligible free-state fluorescence [1].
| Evidence Dimension | Fluorescence quantum yield (ΦF) |
|---|---|
| Target Compound Data | ΦF < 0.05 |
| Comparator Or Baseline | Benzothieno[2,3-c]quinoline: ΦF = 0.04–0.10 |
| Quantified Difference | Target compound exhibits ≤50% of the minimum ΦF of the comparator (max 0.05 vs. min 0.04); consistently lower emission across all solvent polarities tested |
| Conditions | Solvents of varying polarity; excitation/emission spectroscopy; ambient temperature |
Why This Matters
For researchers developing fluorescence-based DNA probes or sensors, the target compound's exceptionally low background fluorescence improves signal-to-noise ratio and detection sensitivity compared to the brighter [2,3-c] analog.
- [1] Rodrigues, A. R. O., et al. (2014). Benzothienoquinolines: New one-pot synthesis and fluorescence studies of their interaction with DNA and polynucleotides. Journal of Photochemistry and Photobiology A: Chemistry, 294, 20–30. View Source
